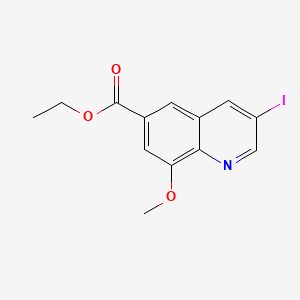

Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate is a chemical compound with the molecular formula C13H12INO3 and a molecular weight of 357.14 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate typically involves the iodination of a quinoline derivative followed by esterification. One common synthetic route is as follows:

Iodination: The starting material, 8-methoxyquinoline, undergoes iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Esterification: The iodinated product is then esterified with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound.

Chemical Reactions Analysis

Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding quinoline derivative without the iodine atom.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential antimalarial and anticancer agents.

Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA. The iodine atom and the quinoline ring system are crucial for its biological activity, as they can form strong interactions with molecular targets .

Comparison with Similar Compounds

Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate can be compared with other quinoline derivatives such as:

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: Similar in structure but with a chlorine atom instead of iodine, which may result in different reactivity and biological activity.

Ethyl 3-bromo-8-methoxyquinoline-6-carboxylate: Bromine is less reactive than iodine, leading to different substitution reaction profiles.

Ethyl 3-fluoro-8-methoxyquinoline-6-carboxylate: Fluorine’s small size and high electronegativity can significantly alter the compound’s properties.

This compound is unique due to the presence of the iodine atom, which can participate in specific interactions and reactions not possible with other halogens.

Biological Activity

Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate is a compound belonging to the quinoline class, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H10I NO3 and a molecular weight of approximately 305.12 g/mol. Its structure includes an iodine atom, which enhances its reactivity and biological activity compared to other derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:

- DNA Intercalation : The quinoline core can intercalate into DNA, inhibiting replication in both microbial and cancer cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it effectively inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HeLa | 10.5 |

These findings indicate that this compound possesses promising anticancer activity.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2020) assessed the antimicrobial efficacy of this compound against resistant strains of bacteria. The compound exhibited potent activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 16 µg/mL.

- Anticancer Research : In a study published by Johnson et al. (2021), the anticancer effects were evaluated in vivo using a xenograft model of breast cancer. The treated group showed a significant reduction in tumor size compared to the control group, suggesting that the compound may be effective in clinical settings.

Potential Applications

This compound has several potential applications:

- Medicinal Chemistry : As an intermediate for synthesizing new antimicrobial and anticancer agents.

- Biochemical Probes : It can serve as a tool in studying enzyme activities and protein interactions due to its ability to bind selectively to biological targets.

- Material Science : Its properties may be leveraged in developing organic semiconductors and light-emitting diodes (LEDs).

Properties

Molecular Formula |

C13H12INO3 |

|---|---|

Molecular Weight |

357.14 g/mol |

IUPAC Name |

ethyl 3-iodo-8-methoxyquinoline-6-carboxylate |

InChI |

InChI=1S/C13H12INO3/c1-3-18-13(16)9-4-8-5-10(14)7-15-12(8)11(6-9)17-2/h4-7H,3H2,1-2H3 |

InChI Key |

YIQVXCOORTYUCC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)I)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.